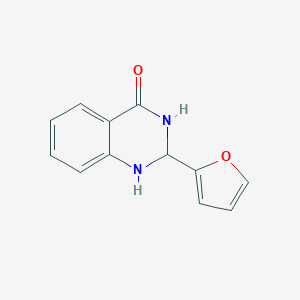

2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Description

BenchChem offers high-quality 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(furan-2-yl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRTXSVKRLCOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349624 | |

| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16285-26-0 | |

| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of the novel heterocyclic compound, 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of data. It establishes a logical and self-validating workflow, grounded in the principles of modern analytical chemistry. We will explore the synergistic application of mass spectrometry, infrared and multinuclear magnetic resonance spectroscopy, and conclude with a discussion on the utility of advanced 2D NMR techniques and single-crystal X-ray crystallography for unambiguous structural confirmation. Each section details not only the experimental protocol but also the expert-level interpretation of the resulting data, providing a robust framework for the characterization of this and related quinazolinone scaffolds.

Introduction and Synthetic Strategy

The 2,3-dihydroquinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] The introduction of a furan moiety at the 2-position presents an interesting modification, potentially modulating the compound's pharmacological profile. The definitive confirmation of the molecular structure is the foundational step upon which all subsequent drug development efforts are built.

The most common and efficient synthesis of this class of compounds involves a one-pot condensation reaction between anthranilamide and an appropriate aldehyde, in this case, furan-2-carbaldehyde.[3] This reaction is often catalyzed by an acid and proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the desired 2,3-dihydroquinazolin-4(1H)-one.[2]

General Synthesis Protocol

A robust and frequently cited method for the synthesis of the title compound is as follows:

-

To a solution of anthranilamide (1.0 mmol) in a suitable solvent such as ethanol or water (10 mL), add furan-2-carbaldehyde (1.1 mmol).

-

Introduce a catalytic amount of an acid, such as p-toluenesulfonic acid or a few drops of glacial acetic acid.[3]

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., to 60°C) for a period of 2-6 hours.[3]

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or water) and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the pure 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one as a solid.

This straightforward synthesis provides the necessary material for the subsequent in-depth structural analysis.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a novel structure is akin to solving a puzzle, where each piece of analytical data provides a unique clue. A linear, multi-technique approach ensures that each finding corroborates the last, building a self-validating and irrefutable structural assignment.

Caption: Overall workflow for the structure elucidation of the target compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the first port of call in structural analysis, providing two fundamental pieces of information: the molecular weight and, with high-resolution instruments, the molecular formula.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement.

-

Analysis Mode: Acquire the spectrum in positive ion mode, as the nitrogen atoms in the quinazolinone ring are readily protonated.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). The expected monoisotopic mass for C₁₂H₁₀N₂O₂ is 214.0742 g/mol .

Data Interpretation

The primary goal is to identify the protonated molecular ion, [M+H]⁺. For 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one, this would appear at an m/z of approximately 215.0815. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₁₂H₁₁N₂O₂⁺, providing a high degree of confidence in the molecular formula.

Fragmentation Pathway Analysis

Electron Impact (EI) or Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns that support the proposed structure. The 2,3-dihydroquinazolin-4(1H)-one scaffold is susceptible to specific bond cleavages. A key fragmentation is the Retro-Diels-Alder (RDA) reaction within the dihydropyrimidine ring, which is a common pathway for six-membered unsaturated cyclic compounds.[4]

Caption: Proposed key fragmentation pathways in EI-MS.

-

Loss of the Furan Moiety: A prominent fragmentation would be the cleavage of the C2-substituent, leading to a fragment corresponding to the protonated quinazolinone core (m/z 147) and a furanyl radical. Alternatively, the furan moiety itself could be observed as a cation at m/z 67.

-

Retro-Diels-Alder (RDA) Fragmentation: The dihydroquinazolinone ring can undergo a characteristic RDA fragmentation, leading to the expulsion of furan-2-carbaldehyde and the formation of a radical cation at m/z 118.[4]

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, providing crucial evidence for the quinazolinone skeleton.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: A small amount of the solid, purified compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first.

Data Interpretation

The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. For 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3300 - 3100 | N-H Stretch | Amine and Amide (N1-H, N3-H) | |

| ~1676 | C=O Stretch (Amide I) | Lactam (Quinazolinone) | |

| 1610 - 1580 | C=C Stretch | Aromatic Rings | |

| ~1500 | N-H Bend (Amide II) | Amide | |

| 1250 - 1020 | C-O Stretch | Furan Ring |

The presence of strong N-H stretching bands and a prominent carbonyl absorption around 1676 cm⁻¹ are highly indicative of the 2,3-dihydroquinazolin-4(1H)-one core.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments allows for the complete and unambiguous assignment of all atoms in the structure.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

For ¹H NMR, acquire a standard one-pulse experiment.

-

For ¹³C NMR, acquire a proton-decoupled experiment to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

-

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | s | 1H | N3-H | Amide proton, often broad due to quadrupole broadening and exchange. |

| ~7.60 | dd | 1H | H-5 | Aromatic proton ortho to the carbonyl group, deshielded. |

| ~7.50 | m | 1H | Furan H | Aromatic proton of the furan ring. |

| ~7.25 | m | 1H | H-7 | Aromatic proton of the quinazolinone ring. |

| ~6.80 | d | 1H | H-8 | Aromatic proton ortho to the N1-H group, shielded. |

| ~6.70 | t | 1H | H-6 | Aromatic proton of the quinazolinone ring. |

| ~6.55 | s | 1H | N1-H | Amine proton, often broad. |

| ~6.40 | m | 2H | Furan H | Remaining two aromatic protons of the furan ring. |

| ~5.80 | s | 1H | H-2 | Methine proton at the chiral center, a singlet due to lack of adjacent protons. Deshielded by N and O. |

Data Interpretation: ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.0 | C-4 | Carbonyl carbon of the amide, highly deshielded. |

| ~152.0 | C-2' | Carbon of the furan ring attached to the quinazolinone core. |

| ~148.0 | C-8a | Quaternary carbon of the quinazolinone ring adjacent to N1. |

| ~143.0 | C-5' | Furan carbon. |

| ~134.0 | C-7 | Aromatic CH carbon of the quinazolinone ring. |

| ~128.0 | C-5 | Aromatic CH carbon of the quinazolinone ring. |

| ~118.0 | C-6 | Aromatic CH carbon of the quinazolinone ring. |

| ~115.0 | C-4a | Quaternary carbon of the quinazolinone ring. |

| ~114.5 | C-8 | Aromatic CH carbon of the quinazolinone ring. |

| ~110.0, ~108.0 | C-3', C-4' | Remaining furan carbons. |

| ~67.0 | C-2 | Methine carbon at the chiral center, shielded by two nitrogen atoms. |

Advanced Structural Confirmation: 2D NMR and X-Ray Crystallography

While 1D NMR provides a strong foundation, 2D NMR experiments offer definitive proof of atomic connectivity. For a molecule of this complexity, COSY, HSQC, and HMBC experiments are invaluable.

Caption: Key expected 2D NMR correlations for structure confirmation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between the adjacent aromatic protons on the quinazolinone ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their sequence.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signal at ~5.80 ppm to the carbon signal at ~67.0 ppm, confirming the H-2/C-2 assignment.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

-

The H-2 proton (~5.80 ppm) to the carbonyl carbon C-4 (~164.0 ppm) and the quaternary carbon C-8a (~148.0 ppm).

-

The N1-H proton (~6.55 ppm) to C-2 and C-8a.

-

The H-5 proton (~7.60 ppm) to the carbonyl carbon C-4.[5]

-

For absolute and unambiguous proof of structure, especially the three-dimensional arrangement of atoms, single-crystal X-ray crystallography is the gold standard. If a suitable single crystal of the compound can be grown, this technique provides a definitive 3D model of the molecule, confirming connectivity and stereochemistry without any ambiguity.

Conclusion

The structure elucidation of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a systematic process that relies on the convergent power of multiple analytical techniques. Mass spectrometry establishes the molecular formula, while IR spectroscopy confirms the presence of key functional groups. The foundational carbon-hydrogen framework is mapped out by 1D NMR, and its intricate connections are definitively established through 2D NMR experiments. Each step in this workflow provides a layer of evidence that reinforces the previous findings, culminating in a structural assignment of the highest confidence. This guide provides the strategic framework and technical details necessary for researchers to confidently characterize this and other novel chemical entities.

References

-

McCluskey, A., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15, 1234-1245. Available at: [Link]

-

Zhang, H., et al. (2019). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs, 17(1), 43. Available at: [Link]

-

López-Alonso, I., et al. (2018). Eco-Friendly Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Catalyzed by FeCl3/Al2O3 and Analysis of Large 1H NMR Diastereotopic Effect. Molecules, 23(8), 2034. Available at: [Link]

- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

-

IJARSCT. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(4). Available at: [Link]

-

Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8, 20894-20921. Available at: [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]

-

Khan, I., et al. (2017). Synthesis, biological evaluation and docking studies of 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of cholinesterases. Bioorganic & Medicinal Chemistry, 25(6), 1994-2002. Available at: [Link]

-

Desroses, M., et al. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. New Journal of Chemistry, 37, 2635-2638. Available at: [Link]

-

PubChem. (n.d.). 2-Phenyl-2,3-dihydroquinazolin-4(1h)-one. PubChem Compound Database. Available at: [Link]

-

Kausar, N., et al. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. RSC Advances, 6, 85652-85664. Available at: [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study [mdpi.com]

- 2. acgpubs.org [acgpubs.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

The Ascendant Trajectory of 2-(Furan-2-yl)quinazolin-4-one Derivatives in Oncology Drug Discovery: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the burgeoning field of 2-(furan-2-yl)quinazolin-4-one derivatives as a promising class of anticancer agents. We will dissect the synthetic strategies, delve into the mechanistic underpinnings of their cytotoxic effects, and elucidate the critical structure-activity relationships that govern their potency. This document is designed to be a comprehensive resource, blending established chemical principles with the latest research findings to empower your own investigations in this exciting area of medicinal chemistry.

The Quinazolinone Scaffold: A Privileged Heterocycle in Cancer Therapy

The quinazolinone core is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring. This scaffold is not new to the realm of medicine; it is present in numerous natural alkaloids and has been successfully incorporated into a variety of approved drugs.[1] In the context of oncology, the quinazolinone framework has proven to be a particularly fruitful starting point for the development of targeted therapies.[2] Its rigid structure provides a stable platform for the precise spatial orientation of various substituents, allowing for tailored interactions with biological targets. Furthermore, the presence of nitrogen atoms and a carbonyl group offers key hydrogen bonding capabilities, crucial for high-affinity binding to enzyme active sites.[3]

Strategic Synthesis of 2-(Furan-2-yl)quinazolin-4-one Derivatives

The synthesis of 2-(furan-2-yl)quinazolin-4-one derivatives is typically achieved through a multi-step process that offers flexibility for diversification at the 3-position of the quinazolinone ring, a key determinant of biological activity. A common and effective approach involves the initial construction of a 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one intermediate, followed by its reaction with a primary amine to yield the desired 3-substituted quinazolinone.[4][5]

Representative Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of a 2-(furan-2-yl)-3-substituted-quinazolin-4-one derivative.

Step 1: Synthesis of N-(2-carbamoylphenyl)furan-2-carboxamide

-

To a solution of anthranilamide (1 equivalent) in a suitable solvent such as pyridine or dioxane, add furan-2-carbonyl chloride (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2-carbamoylphenyl)furan-2-carboxamide.

Step 2: Cyclization to 2-(Furan-2-yl)quinazolin-4(3H)-one

-

Reflux the N-(2-carbamoylphenyl)furan-2-carboxamide from the previous step in an excess of acetic anhydride for 2-3 hours.[6]

-

After cooling, the product will crystallize out of the solution.

-

Filter the crystals, wash with a small amount of cold ethanol, and dry to yield 2-(furan-2-yl)quinazolin-4(3H)-one.

Step 3: N-Alkylation/Arylation to 2-(Furan-2-yl)-3-substituted-quinazolin-4-one

-

To a solution of 2-(furan-2-yl)quinazolin-4(3H)-one (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 equivalents).

-

To this suspension, add the desired alkyl or aryl halide (1.2 equivalents).

-

Heat the reaction mixture at 80-100°C for 6-12 hours, monitoring by TLC.

-

After completion, cool the mixture and pour it into water to precipitate the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Anticancer Potential and Mechanism of Action

Derivatives of 2-(furan-2-yl)quinazolin-4-one have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including those of liver (HepG2), colon (HCT116), and breast (MCF-7) origin.[4] The primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs), with a particular emphasis on the Epidermal Growth Factor Receptor (EGFR).[4][7]

Targeting the Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8] Its overexpression or mutation is a common feature in many human cancers, making it a prime target for anticancer drug development.[5] The quinazolinone scaffold has been identified as a privileged structure for EGFR inhibition.[9]

The 2-(furan-2-yl)quinazolin-4-one derivatives are designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. The quinazolinone core mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the enzyme's active site. The furan ring at the 2-position and the substituted phenyl ring at the 3-position extend into hydrophobic pockets within the active site, contributing to the overall binding affinity and selectivity of the compound.

Downstream Signaling Cascades

Inhibition of EGFR tyrosine kinase activity by these derivatives blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways that are critical for tumor growth and survival.[8] The two major signaling cascades affected are:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is central to the regulation of cell proliferation.

-

The PI3K-Akt-mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.

By disrupting these pathways, 2-(furan-2-yl)quinazolin-4-one derivatives can induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells.[3]

Structure-Activity Relationship (SAR) Studies

The anticancer potency of 2-(furan-2-yl)quinazolin-4-one derivatives is highly dependent on the nature and position of substituents on the quinazolinone and the 3-position phenyl ring.

| Position | Substituent Effect on Anticancer Activity |

| Quinazolinone C2 | The furan-2-yl group is generally well-tolerated and contributes to favorable interactions within the EGFR active site.[4] |

| Quinazolinone C6, C7 | Introduction of small, electron-withdrawing groups such as halogens can enhance activity. |

| 3-Phenyl Ring | The nature and position of substituents on this ring are critical for potency. Electron-withdrawing groups (e.g., -Cl, -F, -NO2) and electron-donating groups (e.g., -OCH3, -CH3) at the para and meta positions have been shown to significantly influence cytotoxicity.[4] |

| Linker at C3 | The nature of the substituent at the 3-position directly impacts the interaction with the hydrophobic pocket of the EGFR active site. Bulky groups can either enhance or diminish activity depending on their ability to fit within this pocket. |

In Vitro Evaluation of Anticancer Activity

The Sulforhodamine B (SRB) assay is a widely used and reliable method for determining the in vitro cytotoxicity of chemical compounds against various cancer cell lines.[10]

Detailed Protocol for the Sulforhodamine B (SRB) Assay

-

Cell Plating: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-(furan-2-yl)quinazolin-4-one derivatives and a vehicle control. Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[11]

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[11]

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Preclinical Evaluation

Promising candidates identified from in vitro screening should be further evaluated in in vivo animal models to assess their efficacy and toxicity in a more physiologically relevant system. Human tumor xenograft models are commonly employed for this purpose.[12]

Human Tumor Xenograft Model

-

Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: The mice are then treated with the test compound (administered orally or intraperitoneally) and a vehicle control over a specified period.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Future Perspectives and Conclusion

The 2-(furan-2-yl)quinazolin-4-one scaffold represents a highly promising platform for the development of novel anticancer agents. Their potent and selective inhibition of EGFR, coupled with their synthetic tractability, makes them an attractive area for further investigation. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Furthermore, exploring their potential as dual inhibitors of other relevant kinases could lead to the development of next-generation cancer therapeutics with improved efficacy and the ability to overcome drug resistance. This technical guide provides a solid foundation for researchers to build upon in their quest to translate the potential of these fascinating molecules into clinical reality.

References

-

Ahmed, M. F., & Belal, A. (2015). Design, Synthesis, and Molecular Docking Studies of 2-(furan-2-yl)quinazolin-4-one Derivatives as Potential Antiproliferative Agents. Archiv der Pharmazie, 348(7), 487–497. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available from: [Link]

-

Liang, Y., et al. (2020). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free copper-catalyzed aerobic oxidative C–N coupling/annulation. New Journal of Chemistry, 44(39), 16864-16868. Available from: [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available from: [Link]

-

Spandana, V. R., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 24(5), 1-20. Available from: [Link]

-

Lupu, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(21), 6619. Available from: [Link]

-

Wiedemann, N., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 238, 114460. Available from: [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]

-

Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7869. Available from: [Link]

-

Patel, M. B., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1346. Available from: [Link]

-

Saravanan, K., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. Journal of Biomolecular Structure and Dynamics, 40(10), 4459-4471. Available from: [Link]

-

Haider, K., et al. (2022). An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(5), 859-890. Available from: [Link]

-

O'Neill, M. J., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 12, 102573. Available from: [Link]

-

Lupu, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]

-

Bhusare, C. P., et al. (2022). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences, 11(4), 1-10. Available from: [Link]

-

El-Sayed, M. A., et al. (2021). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 26(11), 3195. Available from: [Link]

-

Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(3), 161-165. Available from: [Link]

-

Ghorab, M. M., et al. (2019). Some quinazolinone derivatives as anticancer agents. Journal of Heterocyclic Chemistry, 56(11), 3046-3056. Available from: [Link]

-

Sharma, V. K., et al. (2021). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 22(12), 1412-1428. Available from: [Link]

-

Faisal, M., & Saeed, A. (2021). Synthesis and design strategy for furan-linked quinazoline hybrids. RSC Advances, 11(1), 1-13. Available from: [Link]

-

Kunes, J., et al. (2000). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. Molecules, 5(7), 868-877. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. journal.waocp.org [journal.waocp.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antiproliferative Activity of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its numerous derivatives, 2,3-dihydroquinazolin-4(1H)-ones represent a privileged structural motif in the design of novel therapeutic agents, particularly in oncology.[1] This technical guide provides an in-depth analysis of a specific derivative, 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one, focusing on its synthesis, validated antiproliferative properties, and probable mechanisms of action. We will detail the causality behind the experimental designs used to evaluate this compound class, present robust protocols for replication, and explore the molecular interactions that underpin its anticancer potential. The primary audience for this document—researchers, medicinal chemists, and drug development professionals—will find a comprehensive synthesis of current knowledge, designed to facilitate further investigation and development of this promising compound.

The Quinazolinone Core: A Privileged Scaffold in Oncology

Nitrogen-containing heterocyclic compounds are fundamental building blocks in drug discovery. The 2,3-dihydroquinazolin-4(1H)-one (DHQ) structure, consisting of a benzene ring fused to a dihydropyrimidinone ring, has proven to be a versatile template for generating molecules with significant pharmacological activities.[1] Derivatives of this core have been investigated for a wide array of therapeutic applications, but their most profound impact has been in the development of anticancer agents.[2][3]

The clinical success of quinazoline-based drugs like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has cemented the scaffold's importance.[4][5] Beyond kinase inhibition, research has revealed that modifications to the quinazolinone core can yield compounds that interfere with other critical cellular processes, including microtubule dynamics, cell cycle progression, and DNA replication.[2][6][7] The derivatization at the C2 position is particularly crucial for modulating biological activity, making compounds like 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one subjects of significant interest.

Synthesis and Characterization

The synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is typically achieved through a cyclocondensation reaction, a reliable and well-established method for forming the DHQ core.

Rationale for Synthetic Strategy

The most common and efficient route involves the reaction of a 2-aminobenzamide derivative with an appropriate aldehyde—in this case, furan-2-carbaldehyde.[8] This two-component reaction is favored for its atom economy and straightforward execution. The mechanism proceeds via the initial formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization to yield the final DHQ product. The choice of catalyst and reaction conditions is critical for optimizing yield and purity. While traditional methods often use base catalysis, modern "green" chemistry approaches employ milder, reusable catalysts like lactic acid or p-toluenesulfonic acid under solvent-free or aqueous conditions to enhance the environmental benignity of the synthesis.[9][10]

General Synthetic Pathway

The reaction between anthranilamide (2-aminobenzamide) and furan-2-carbaldehyde provides a direct route to the target compound.

Caption: Proposed mechanism via tubulin polymerization inhibition.

Secondary Target: EGFR Tyrosine Kinase Inhibition

The quinazolinone scaffold is historically linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, particularly non-small cell lung cancer. [6][11]While many clinically approved EGFR inhibitors are 4-anilinoquinazolines, derivatives with substitutions at the C2 position have also been explored for this activity. [6]

-

The Molecular Event: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation events that trigger downstream pro-survival signaling pathways like MAPK/ERK. [5][7]The carbonyl oxygen at the C4 position of the quinazolinone core is often a critical hydrogen bond acceptor within the ATP-binding pocket. [12]* The Cellular Consequence: Inhibition of EGFR signaling blocks pathways responsible for cell proliferation, survival, and migration, thereby exerting a potent antitumor effect. [2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are detailed. They represent a logical workflow for the synthesis, screening, and mechanistic validation of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one.

Caption: A self-validating experimental workflow.

Protocol 1: Synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Rationale: This protocol provides a standard, reproducible method for obtaining the target compound.

-

To a solution of anthranilamide (1.0 mmol) in ethanol (15 mL), add furan-2-carbaldehyde (1.1 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~10 mol%).

-

Reflux the reaction mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product will often precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure compound.

-

Confirm the structure and purity using NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative MTT Assay

Rationale: The MTT assay is a robust, colorimetric method for quantifying cell viability, making it a gold standard for cytotoxicity screening. [13][14]1. Cell Plating: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium in the wells with medium containing the compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell blank. 3. Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. [13]4. MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. 5. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. 6. Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. 7. Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Rationale: This protocol directly validates the hypothesis that the compound induces cell cycle arrest, a key indicator of antimitotic activity. [15][16][17]1. Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. 2. Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and count the cells. [18]3. Fixation: Fix approximately 1x10⁶ cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight. 4. Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and a DNA-intercalating dye such as Propidium Iodide (PI) or SYTOX Green (50 µg/mL). Incubate in the dark for 30 minutes. 5. Acquisition: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye. 6. Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [19]

Protocol 4: In Vitro Tubulin Polymerization Assay

Rationale: This biochemical assay provides direct evidence of the compound's interaction with its primary molecular target, tubulin. [20][21][22]1. Reaction Setup: Use a commercially available tubulin polymerization assay kit. On ice, prepare a reaction buffer containing purified bovine tubulin (>99% pure), GTP, and a fluorescence reporter. [20][21]2. Plate Preparation: Pipette 5 µL of the test compound (at 10x final concentration in DMSO) or controls (DMSO for negative, Paclitaxel for promoter, Nocodazole/Colchicine for inhibitor) into a pre-warmed 96-well plate. [21]3. Initiation: Add 50 µL of the tubulin reaction mix to each well to initiate polymerization. [21]4. Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex 360 nm / Em 450 nm) every 30-60 seconds for 60-90 minutes. [21][23]5. Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate and the final plateau compared to the DMSO control indicates inhibition of tubulin polymerization.

Conclusion and Future Perspectives

The 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one scaffold represents a highly promising starting point for the development of novel antiproliferative agents. The compelling evidence for its broad-spectrum cytotoxicity, combined with a well-supported dual mechanism of action targeting both tubulin polymerization and potentially EGFR signaling, positions it as a valuable lead for further optimization.

Future work should focus on a systematic structure-activity relationship (SAR) study to enhance potency and selectivity. In vivo studies in relevant xenograft models are the critical next step to evaluate the compound's efficacy, pharmacokinetics, and safety profile. [24]Ultimately, the robust and versatile nature of the 2,3-dihydroquinazolin-4(1H)-one core ensures that it will remain an area of intense research in the quest for more effective cancer therapies.

References

-

Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. PubMed. Available at: [Link]

-

Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. PubMed. Available at: [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. Available at: [Link]

-

A) Flow cytometric analysis of cell cycle phases post the compound 16... ResearchGate. Available at: [Link]

-

Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-. The Royal Society of Chemistry. Available at: [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega. Available at: [Link]

-

Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. ijarsct. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]

-

Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. Available at: [Link]

-

In vitro tubulin polymerization assay. Bio-protocol. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

-

Cell Cycle Analysis of Candida albicans by Flow Cytometry. PMC - NIH. Available at: [Link]

-

Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. NIH. Available at: [Link]

-

2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. ResearchGate. Available at: [Link]

-

Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers. Available at: [Link]

-

Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. eScholarship.org. Available at: [Link]

-

Full article: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Taylor & Francis. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. Available at: [Link]

-

Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science Publishers. Available at: [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers. Available at: [Link]

-

Tubulin Purification by Polymerization-Depolymerization Cycles. JoVE. Available at: [Link]

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Available at: [Link]

-

Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. Semantic Scholar. Available at: [Link]

-

DNA content cell cycle analysis using flow cytometry. YouTube. Available at: [Link]

-

Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications. Available at: [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 8. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 12. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. miltenyibiotec.com [miltenyibiotec.com]

- 17. youtube.com [youtube.com]

- 18. Cell Cycle Analysis of Candida albicans by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 2,3-Dihydroquinazolin-4(1H)-one Derivatives

Introduction: The Enduring Appeal of the Dihydroquinazolinone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a diverse array of biological targets. These are the "privileged structures," a concept that describes molecular scaffolds with the inherent versatility to serve as ligands for multiple, distinct receptors.[1][2] The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a quintessential example of such a scaffold.[1][3][4] This nitrogen-containing heterocyclic system, formed by the fusion of a phenyl ring with a dihydropyrimidinone ring, is a structural cornerstone in over 150 natural products and a multitude of synthetic compounds.[5] Its prevalence is a testament to its unique combination of structural rigidity and synthetic accessibility, making it a fertile ground for the development of novel therapeutics.

Historically, DHQ derivatives have been recognized for their sedative and muscle relaxant properties.[5] However, contemporary research has unveiled a much broader pharmacological potential, with novel derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-leishmanial, antibacterial, antioxidant, and anti-inflammatory effects.[6][7][8][9] This guide provides an in-depth exploration of the synthesis, biological significance, and structure-activity relationships of novel DHQ derivatives, intended for researchers and drug development professionals. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and offer insights into the molecular mechanisms that underpin the diverse bioactivities of this remarkable class of compounds.

Synthetic Strategies: From Classical Reactions to Green Chemistry

The construction of the DHQ core has been the subject of extensive research, leading to a variety of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and environmental impact.

The Workhorse of DHQ Synthesis: The Three-Component Reaction

The most prevalent and versatile approach to synthesizing 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones is the one-pot, three-component condensation reaction.[6][8] This strategy offers significant advantages in terms of operational simplicity, high atom economy, and the ability to rapidly generate diverse libraries of compounds. The typical reactants are:

-

An Anthranilamide Source: Isatoic anhydride or 2-aminobenzamide. Isatoic anhydride is often preferred as it reacts with amines to generate the 2-aminobenzamide in situ, followed by decarboxylation.[6]

-

An Aldehyde: This component introduces the substituent at the C2 position of the DHQ core. The diversity of commercially available aldehydes is a key driver for the structural variety of the resulting derivatives.

-

A Primary Amine: This reactant provides the substituent at the N3 position.

The reaction proceeds through a proposed mechanism involving the initial formation of the anthranilamide, which then condenses with the aldehyde to form a Schiff base (imine) intermediate. Subsequent intramolecular cyclization, through a nucleophilic attack from the amide nitrogen onto the imine carbon, yields the final 2,3-dihydroquinazolin-4(1H)-one ring system.[6]

The choice of catalyst and reaction conditions is critical for optimizing the yield and purity of the product. While early syntheses often relied on harsh conditions, recent efforts have focused on developing greener and more efficient protocols.[2][4] A range of catalysts have been successfully employed, from simple acids like p-toluenesulfonic acid to reusable, heterogeneous catalysts such as sulfonated porous carbon and various nanocatalysts.[3][5][8] The move towards solvent-free conditions or the use of greener solvents like polyethylene glycol (PEG) further enhances the environmental credentials of these syntheses.[5]

Caption: General workflow for the three-component synthesis of DHQ derivatives.

A Spectrum of Biological Activities and Underlying Mechanisms

The therapeutic potential of DHQ derivatives is remarkably broad. The ability to easily modify the substituents at the N1, C2, and N3 positions, as well as on the fused benzene ring, allows for fine-tuning of their pharmacological properties.

Anticancer Activity

A significant area of research has focused on the development of DHQ derivatives as anticancer agents.[6] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. Molecular docking studies have suggested that certain DHQ derivatives can bind to the active sites of protein kinases, which are often dysregulated in cancer.[6] For instance, some novel derivatives have been investigated as potential breast cancer antagonists, with computational studies showing favorable binding energies and hydrogen bond interactions with amino acid residues in the target protein.[6]

TRPM2 Inhibition: A Novel Avenue for Therapeutic Intervention

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a calcium-permeable cation channel that acts as a sensor for reactive oxygen species (ROS) and temperature.[10] Its over-activation is implicated in various pathological processes, including neurodegeneration and inflammation. Recently, a series of novel 2,3-dihydroquinazolin-4(1H)-one derivatives were identified as potent inhibitors of the TRPM2 channel.[10] This discovery opens up new possibilities for treating conditions associated with oxidative stress. The inhibitory activity was confirmed through both calcium imaging and electrophysiological approaches, with some compounds exhibiting significant potency and selectivity over other TRP channels.[10]

Caption: Inhibition of the TRPM2 channel by DHQ derivatives.

Antimicrobial and Anti-leishmanial Activity

The DHQ scaffold has also proven to be a valuable template for the development of antimicrobial agents. Derivatives have shown considerable inhibitory effects against various bacterial strains, including Gram-positive bacteria like Bacillus cereus.[8] Furthermore, specific dinitro-substituted DHQ derivatives have demonstrated potent anti-leishmanial activity.[7] Leishmaniasis is a neglected tropical disease, and the discovery of new, effective treatments is a global health priority. In-silico and in-vitro studies have shown that these compounds can inhibit key parasitic enzymes like Pyridoxal Kinase and Trypanothione Reductase, with some derivatives exhibiting IC50 values in the nanomolar range.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of DHQ derivatives is highly dependent on the nature and position of the substituents. While a comprehensive SAR is beyond the scope of this guide, some general trends can be observed from the literature:

-

Substituents at the C2 Position: The aromatic or heterocyclic ring introduced at the C2 position from the aldehyde component plays a crucial role in determining the type and potency of biological activity. Electron-withdrawing or electron-donating groups on this ring can significantly influence binding affinity to target proteins.

-

Substituents at the N3 Position: The nature of the group at the N3 position, introduced by the primary amine, also modulates activity. This position can be modified to alter the lipophilicity and hydrogen bonding capacity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.

-

Substitution on the Fused Benzene Ring: The addition of substituents, such as nitro groups, on the benzene ring of the DHQ core has been shown to be particularly effective in enhancing anti-leishmanial activity.[7]

The following table summarizes the biological activities of some representative DHQ derivatives:

| Compound ID | Substituents | Biological Activity | Potency (IC50) | Reference |

| D9 | C2-(4-chlorophenyl), N3-(cyclohexyl) | TRPM2 Inhibition | 3.7 µM | [10] |

| 3a | C2-(disubstituted), 6,8-dinitro | Anti-leishmanial | 1.61 µg/mL | [7] |

| 3b | C2-(4-chloro-3-nitrophenyl), 6,8-dinitro | Anti-leishmanial | 0.05 µg/mL | [7] |

| Compound 11 | C2-(pyridin-3-yl), N3-(4-chlorophenyl) | Anticancer (Breast) | -6.91 Kcal/mol (Binding Energy) | [6] |

Experimental Protocol: Synthesis of a Novel 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative DHQ derivative via a one-pot, three-component reaction, adapted from methodologies described in the literature.[6][8]

Materials and Equipment:

-

Isatoic anhydride (1.0 mmol, 163.1 mg)

-

Aniline (1.0 mmol, 93.1 mg, 91.2 µL)

-

4-chlorobenzaldehyde (1.0 mmol, 140.6 mg)

-

Sodium hydrogen sulfate (NaHSO4) (10 mol%, 12.0 mg)

-

Tetrahydrofuran (THF), 10 mL

-

Round-bottom flask (50 mL) with reflux condenser

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Ethyl acetate/Hexane mixture for TLC

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add isatoic anhydride (1.0 mmol), aniline (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and sodium hydrogen sulfate (10 mol%).

-

Solvent Addition: Add 10 mL of THF to the flask.

-

Reflux: Place the flask in a heating mantle on a magnetic stirrer, attach the reflux condenser, and heat the mixture to reflux (approximately 66-68°C).

-

Reaction Monitoring: Stir the reaction mixture at reflux. Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). The reaction is typically complete within 4-6 hours.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

-

Workup: To the resulting crude solid, add 20 mL of cold water and stir for 15 minutes.

-

Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the solid with cold water (2 x 10 mL) to remove any remaining catalyst and unreacted starting materials.

-

Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight.

-

Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent such as ethanol.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the amide, N-H stretch).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Conclusion and Future Directions

The 2,3-dihydroquinazolin-4(1H)-one scaffold continues to be a source of significant interest in drug discovery. Its synthetic tractability, coupled with the wide range of biological activities exhibited by its derivatives, ensures its place as a truly privileged structure. The ongoing development of green and efficient synthetic methodologies will further accelerate the exploration of the chemical space around this core. Future research will likely focus on the design of derivatives with enhanced potency and selectivity for specific biological targets, the elucidation of their detailed mechanisms of action, and the evaluation of their therapeutic potential in preclinical and clinical studies. The versatility of the DHQ core suggests that its full potential is yet to be realized, promising a future of exciting discoveries in the field of medicinal chemistry.

References

-

Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. Available at: [Link]

-

Ahmad, I., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Molecules. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-one framework. ResearchGate. Available at: [Link]

-

Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. ResearchGate. Available at: [Link]

-

Costanzo, P., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available at: [Link]

-

Costanzo, P., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: [Link]

-

Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. PubMed. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. Available at: [Link]

-

Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. ResearchGate. Available at: [Link]

-

Biologically active molecules with 2,3-dihydroquinazolin-4(1H)-ones scaffolds. ResearchGate. Available at: [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Streamlined, One-Pot Synthesis of 2-(Furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one from Furfural

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of over 150 natural alkaloids and a multitude of synthetic molecules.[1] This scaffold is considered "privileged" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[2][3] These activities include anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties, among others.[4][5]

The specific target of this protocol, 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one , incorporates a furan moiety, a five-membered aromatic ring derived from biomass. Furfural, the aldehyde precursor, is a key platform chemical produced from the acid hydrolysis of hemicellulose found in agricultural residues like corn cobs and rice straw.[6][7] The fusion of the quinazolinone core with a furan ring has yielded compounds with significant cytotoxic activity against various cancer cell lines, making this a molecule of high interest for drug discovery and development.[8][9]

This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one via the cyclocondensation of anthranilamide and furfural. We will delve into the reaction mechanism, provide expert insights into experimental choices, and outline a robust validation strategy.

Reaction Principle and Mechanism

The synthesis proceeds via a catalyzed cyclocondensation reaction. The overall transformation involves the formation of two new bonds to construct the dihydropyrimidine ring of the quinazolinone system.

The reaction mechanism can be dissected into three key steps:

-

Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the primary aromatic amine of anthranilamide on the electrophilic carbonyl carbon of furfural. This is typically the rate-determining step and is often accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. Subsequent dehydration leads to the formation of a Schiff base (or imine) intermediate.[2]

-

Intramolecular Cyclization: The second phase involves an intramolecular nucleophilic attack from the amide nitrogen onto the imine carbon of the Schiff base intermediate.[2]

-

Proton Transfer: A final proton transfer step yields the stable 2,3-dihydroquinazolin-4(1H)-one product.

This sequence is highly efficient, particularly in a one-pot setup, which minimizes waste and simplifies the experimental procedure.[2][10]

Caption: Figure 1: Catalyzed Reaction Mechanism

Detailed Experimental Protocol

This protocol employs p-Toluenesulfonic acid (p-TSA) as an efficient and cost-effective Brønsted acid catalyst. Ethanol is used as a solvent due to its excellent dissolving power for the reactants and its relatively environmentally benign nature.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Anthranilamide (2-Aminobenzamide) | ≥98% | Sigma-Aldrich |

| Furfural | ≥99%, ReagentPlus® | Sigma-Aldrich |

| p-Toluenesulfonic acid (p-TSA) | ≥98.5% | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Major suppliers |

| Ethyl Acetate (EtOAc) | ACS Grade | Major suppliers |

| Hexane | ACS Grade | Major suppliers |

| Deionized Water | - | In-house |

| Round-bottom flask (50 mL) | - | Glassware |

| Reflux condenser | - | Glassware |

| Magnetic stirrer and hotplate | - | Equipment |

| TLC plates (Silica gel 60 F₂₅₄) | - | Merck |

| Buchner funnel and filter paper | - | Glassware |

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add anthranilamide (1.36 g, 10.0 mmol, 1.0 eq) and anhydrous ethanol (20 mL). Stir the mixture until the solid is fully dissolved.

-

Reagent Addition: To the stirring solution, add furfural (0.83 mL, 10.0 mmol, 1.0 eq) followed by p-Toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 eq).

-

Reflux: Attach a reflux condenser to the flask and place it in a preheated oil bath. Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes. Use a mobile phase of Ethyl Acetate/Hexane (7:3 v/v). The reaction is complete when the spot corresponding to the starting materials (anthranilamide and furfural) has disappeared. The typical reaction time is 2-4 hours.

-

Product Isolation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. A precipitate should form. To maximize precipitation, place the flask in an ice-water bath for 30 minutes.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 5 mL) to remove any residual catalyst and unreacted starting materials.

-

Purification: For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature to form crystals.

-

Drying: Dry the purified white to off-white solid product in a vacuum oven at 50°C to a constant weight. Calculate the final yield.

Data Summary and Product Validation

Quantitative Data

| Parameter | Value |

| Molar Ratio (Anth:Furf) | 1:1 |

| Catalyst Loading (p-TSA) | 10 mol% |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux (~80 °C) |

| Reaction Time | 2 - 4 hours |

| Expected Yield | 85 - 95% |

Trustworthiness: A Self-Validating System

The successful synthesis must be confirmed through rigorous characterization. The identity and purity of the final compound, 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one, are validated by comparing the obtained spectroscopic data with established literature values.

Caption: Figure 3: Product Validation Workflow

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals. Key peaks include a singlet for the C2-H proton around δ 5.8-6.0 ppm, distinct signals for the furan ring protons, and multiplets for the aromatic protons of the benzamide ring. The two N-H protons will appear as broad singlets.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will confirm the carbon framework, with a key signal for the C=O (amide carbonyl) around δ 163-164 ppm and the C2 carbon at approximately δ 65-67 ppm.[11]

-

FT-IR (KBr, cm⁻¹): The infrared spectrum should display characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), a strong C=O stretching for the amide group (~1650 cm⁻¹), and C=C stretching for the aromatic rings (~1600 cm⁻¹).

-

Mass Spectrometry (LCMS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 215, confirming the molecular weight of the product (C₁₂H₁₀N₂O₂ = 214.22 g/mol ).

Expert Insights and Rationale

-

Choice of Catalyst: While various catalysts, including Lewis acids (e.g., Sc(OTf)₃) and heterogeneous catalysts, can be used, p-TSA is selected for this protocol due to its high efficiency, low cost, and operational simplicity.[2] For laboratories focused on green chemistry, alternatives like lactic acid or even catalyst-free conditions in specific solvents like ionic liquids can be explored.[12][13]

-

Solvent Selection: Ethanol is a good general-purpose solvent for this reaction. However, to further improve the green credentials of the synthesis, water can be used as a solvent, often with excellent results, though catalyst choice may need to be optimized.[14][15] Solvent-free, mechanochemical methods have also been reported and represent the cutting edge of sustainable synthesis for these scaffolds.[1]

-

Furfural as a Bio-based Building Block: The use of furfural is a strategic choice aligned with the principles of green chemistry. It valorizes biomass waste streams and reduces reliance on petrochemical feedstocks for the synthesis of complex molecules.[6][16]

-

Troubleshooting:

-

Low Yield: Ensure all starting materials are pure and the furfural has not been oxidized (it should be a colorless or pale yellow liquid). Incomplete reactions can be pushed to completion by extending the reflux time or adding a slightly larger portion of the catalyst.

-

Product Oiling Out: If the product "oils out" during recrystallization instead of forming crystals, try adding a co-solvent like a small amount of water or using a different solvent system such as Ethyl Acetate/Hexane.

-

Oxidation to Quinazolinone: The dihydro-quinazolinone product can be susceptible to oxidation to the aromatic quinazolin-4(3H)-one, especially under harsh conditions. This protocol uses mild conditions to minimize this side reaction. If the oxidized product is desired, a subsequent oxidation step can be intentionally performed.

-

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Furfural is toxic and an irritant. Avoid inhalation and skin contact.

-

p-Toluenesulfonic acid is corrosive. Handle with care.

-

Ethanol is flammable. Keep away from open flames and ignition sources.

References

-

Ahmed, M. F., & Belal, A. (2015). Design, Synthesis, and Molecular Docking Studies of 2-(furan-2-yl)quinazolin-4-one Derivatives as Potential Antiproliferative Agents. Archiv der Pharmazie, 348(7), 487-497. [Link]

-

Cilibrizzi, A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Medicinal Chemistry, 9(5), 675-687. [Link]

-

Qin, W., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry, 93, 406-418. [Link]

-

Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 6(7), 1263-1271. [Link]

-

Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. Journal of Advanced Sciences and Engineering Technologies, 5(5), 483-490. [Link]

-

Das, B., et al. (2017). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]

-

Serna-Vázquez, E., et al. (2021). Mechanism of aldol condensation of furfural with carbonyl compounds over CaO/MgAl2O4. Catalysis Today, 375, 273-282. [Link]

-

Reddy, B. V. S., et al. (2019). Green and efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their anthelmintic studies. Synthetic Communications, 49(14), 1845-1854. [Link]

-

Kamal, A., et al. (2016). Biological Activity of Quinazolinones. ResearchGate. [Link]

-

Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Science & its applications, 5(2), 62-69. [Link]

-

Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 85(1), 1-12. [Link]

-

Lee, J., et al. (2018). Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones. Molecules, 23(11), 2943. [Link]

-

Kamal, A., et al. (2013). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

-